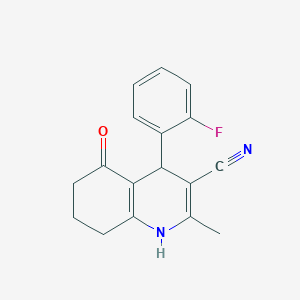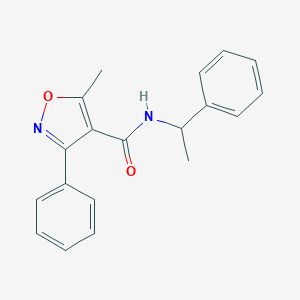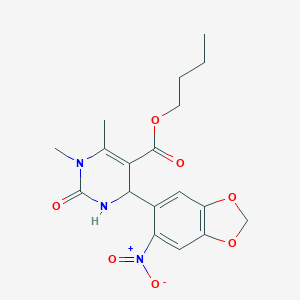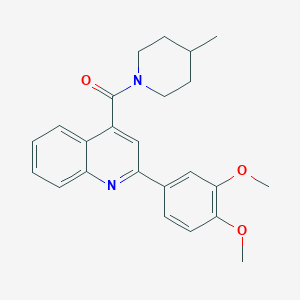![molecular formula C24H18N2O3 B447532 2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 300805-48-5](/img/structure/B447532.png)
2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dihydrobenzobbenzazepine moiety linked to an isoindole-1,3-dione structure, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 5,6-dihydrobenzobbenzazepine with an appropriate isoindole-1,3-dione derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of new molecules with diverse functional groups.
Applications De Recherche Scientifique
2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are investigated to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating various medical conditions, including neurological disorders and cancer.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-chloro-5,6-dihydrobenzo bbenzazepin-11-yl)-N-methyl-1-propanamine
- 1-(5,6-dihydrobenzo bbenzazepin-11-yl)-2-[[2-(3-indolylidene)-3H-1,3,4-oxadiazol-5-yl]thio]ethanone
Uniqueness
Compared to similar compounds, 2-[2-(5,6-Dihydrobenzobbenzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione stands out due to its specific structural features and the resulting chemical and biological properties
Propriétés
Numéro CAS |
300805-48-5 |
|---|---|
Formule moléculaire |
C24H18N2O3 |
Poids moléculaire |
382.4g/mol |
Nom IUPAC |
2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18N2O3/c27-22(15-25-23(28)18-9-3-4-10-19(18)24(25)29)26-20-11-5-1-7-16(20)13-14-17-8-2-6-12-21(17)26/h1-12H,13-15H2 |
Clé InChI |
TXPMOMOSEVXHSO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
SMILES canonique |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6'-chloro-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carbonitrile](/img/structure/B447449.png)



![5-Amino-7-(3-methoxyphenyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447453.png)
![6-amino-6'-bromo-5-cyano-1',3'-dihydro-3-ethoxycarbonyl-2-methyl-2'-oxospiro[4H-pyran-4,3'-(2'H)-indole]](/img/structure/B447456.png)
![2-amino-6'-chloro-7,7-dimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carbonitrile](/img/structure/B447458.png)
![4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B447460.png)
![5-Amino-2-methyl-7-(4-methylphenyl)-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447462.png)
![Ethyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447464.png)
![1-(2,2-dimethylpropanoyl)-7-methyl-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B447465.png)
![3,4,5-trimethoxy-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B447469.png)


